N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 868982-08-5
VCID: VC8303131
InChI: InChI=1S/C20H23N5O9S2/c21-35(30,31)16-5-1-14(2-6-16)9-10-22-19(26)20(27)23-13-18-24(11-12-34-18)36(32,33)17-7-3-15(4-8-17)25(28)29/h1-8,18H,9-13H2,(H,22,26)(H,23,27)(H2,21,30,31)
SMILES: C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Molecular Formula: C20H23N5O9S2
Molecular Weight: 541.6 g/mol

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

CAS No.: 868982-08-5

Cat. No.: VC8303131

Molecular Formula: C20H23N5O9S2

Molecular Weight: 541.6 g/mol

* For research use only. Not for human or veterinary use.

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide - 868982-08-5

Specification

CAS No. 868982-08-5
Molecular Formula C20H23N5O9S2
Molecular Weight 541.6 g/mol
IUPAC Name N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Standard InChI InChI=1S/C20H23N5O9S2/c21-35(30,31)16-5-1-14(2-6-16)9-10-22-19(26)20(27)23-13-18-24(11-12-34-18)36(32,33)17-7-3-15(4-8-17)25(28)29/h1-8,18H,9-13H2,(H,22,26)(H,23,27)(H2,21,30,31)
Standard InChI Key OADOZGSBTPKXJT-UHFFFAOYSA-N
SMILES C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Canonical SMILES C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Introduction

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of oxalamides, which are derivatives of oxalic acid and amides, and it incorporates an oxazolidine ring and a sulfonamide moiety, both of which are significant for its chemical reactivity and pharmacological properties.

Synthesis and Characterization

The synthesis of N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound.

Biological Activity and Potential Applications

The biological activity of N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is influenced by its structural components, particularly the oxazolidine ring and the sulfonamide moiety. These features suggest potential interactions with biological targets, making it a candidate for drug development, especially in the context of antibacterial agents. The presence of the 4-nitrophenyl group and the sulfamoylphenethyl moiety may contribute to its ability to modulate specific enzymes or receptors, thereby affecting cellular signaling pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator